molecular formula C9H4BrCl2N B11822761 3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile

3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile

Cat. No.: B11822761
M. Wt: 276.94 g/mol
InChI Key: JSLWDBOZZLJZQW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine or chlorine atoms.

    Addition Reactions: Products include adducts formed by the addition of electrophiles to the double bond.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile

InChI

InChI=1S/C9H4BrCl2N/c10-7-2-1-6(5-9(7)12)8(11)3-4-13/h1-3,5H

InChI Key

JSLWDBOZZLJZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=CC#N)Cl)Cl)Br

Origin of Product

United States

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